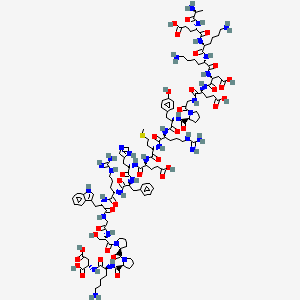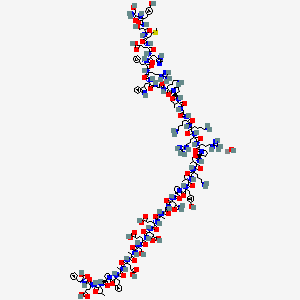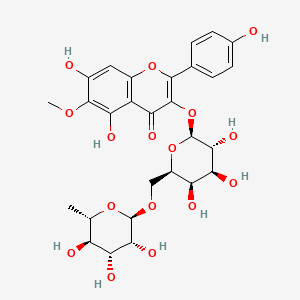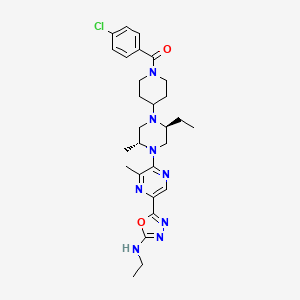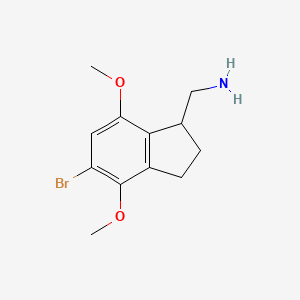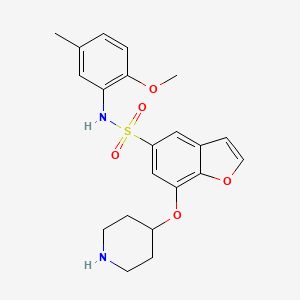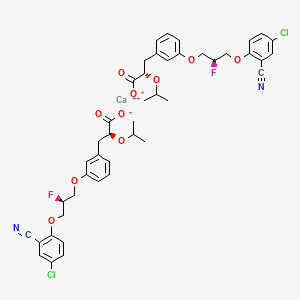
Benzenepropanoic acid, 3-((2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy)-alpha-(1-methylethoxy)-, calcium salt, (alphaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has shown significant potential in reducing blood glucose, triglycerides, non-esterified fatty acids, and insulin levels while increasing blood adiponectin levels . This compound is primarily used for research purposes and has demonstrated promising results in various scientific studies.
Chemical Reactions Analysis
E-3030 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, perchloric acid, hydrochloric acid, and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of E-3030 can lead to the formation of different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
E-3030 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of PPAR agonists and their effects on various biochemical pathways . In biology, E-3030 is used to investigate its effects on cellular metabolism and gene expression. In medicine, it has shown potential as a therapeutic agent for the treatment of metabolic disorders such as diabetes and hyperlipidemia . In the industry, E-3030 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of E-3030 involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha and PPAR gamma . These receptors are nuclear hormone receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. E-3030 activates these receptors, leading to the modulation of various metabolic pathways. This results in the reduction of blood glucose, triglycerides, and insulin levels, as well as an increase in adiponectin levels .
Comparison with Similar Compounds
E-3030 is unique compared to other PPAR agonists due to its dual activation of both PPAR alpha and PPAR gamma . Similar compounds include fenofibrate, which primarily activates PPAR alpha, and rosiglitazone, which primarily activates PPAR gamma. The dual activation of E-3030 allows it to have a broader range of effects on lipid and glucose metabolism, making it a more versatile compound for research and therapeutic applications .
Properties
CAS No. |
913722-93-7 |
|---|---|
Molecular Formula |
C44H44CaCl2F2N2O10 |
Molecular Weight |
909.8 g/mol |
IUPAC Name |
calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate |
InChI |
InChI=1S/2C22H23ClFNO5.Ca/c2*1-14(2)30-21(22(26)27)9-15-4-3-5-19(8-15)28-12-18(24)13-29-20-7-6-17(23)10-16(20)11-25;/h2*3-8,10,14,18,21H,9,12-13H2,1-2H3,(H,26,27);/q;;+2/p-2/t2*18-,21-;/m00./s1 |
InChI Key |
QBPOEQDRFVFZRI-ATAMATRTSA-L |
Isomeric SMILES |
CC(C)O[C@@H](CC1=CC(=CC=C1)OC[C@@H](COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)[O-].CC(C)O[C@@H](CC1=CC(=CC=C1)OC[C@@H](COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)[O-].CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


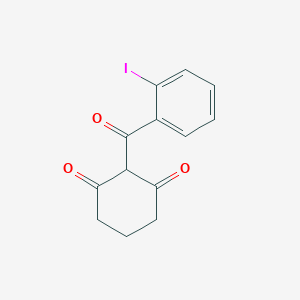
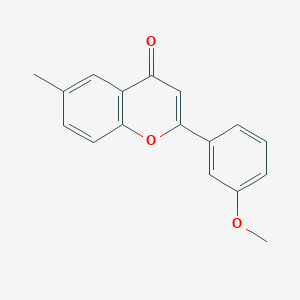

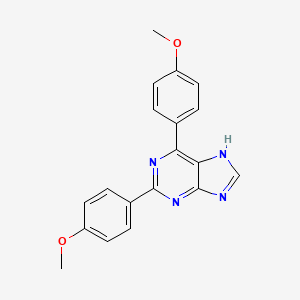
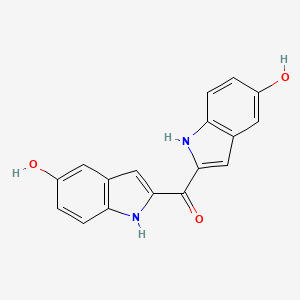
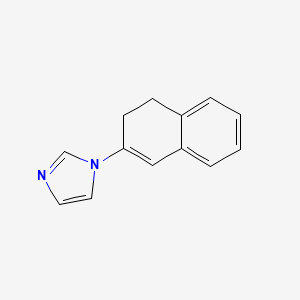
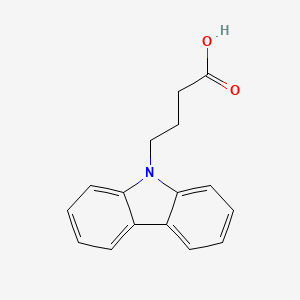
![5-(4-chlorophenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3064235.png)
